4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol
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Overview
Description
This compound belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Synthesis Analysis
A novel synthetic method for preparation of bis (4-bromo-2,5-dialkoxyphenyl)methane and bis (4-nitro-2,5-dimethoxyphenyl)methane was reported . Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .Molecular Structure Analysis
The molecular formula of the compound is C16H18BrNO4 . The average mass is 368.222 Da and the monoisotopic mass is 367.041901 Da .Chemical Reactions Analysis
Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Carbonic Anhydrase Inhibitory Properties
The study by Balaydın et al. (2012) synthesized derivatives of bromophenols, including compounds structurally related to "4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol". These compounds were evaluated for their inhibitory activity against human cytosolic carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes. The synthesized bromophenols showed varying degrees of inhibitory capacities, suggesting their potential as leads for developing new carbonic anhydrase inhibitors for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antioxidant Properties
Another study by Balaydın et al. (2010) investigated the antioxidant and radical scavenging activities of synthesized bromophenols. These compounds demonstrated effective antioxidant power when compared to synthetic standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). This indicates their potential application in preventing oxidative stress-related diseases and in the preservation of food and cosmetic products (Balaydın et al., 2010).
Synthesis of Biologically Active Compounds
The synthesis and characterization of natural product derivatives, including a study by Akbaba et al. (2010), provide insights into the potential of bromophenols as precursors for developing drugs with significant biological activities. This includes the total synthesis of naturally occurring bromophenols, demonstrating the versatility of such compounds in synthesizing biologically active molecules (Akbaba et al., 2010).
Potential in Drug Development
Dong et al. (2022) designed and synthesized methylated and acetylated derivatives of natural bromophenols, evaluating their antioxidant and anticancer activities. Some derivatives showed promising results in ameliorating oxidative damage and inducing apoptosis in cancer cells, highlighting the potential of bromophenol derivatives in drug development (Dong et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-[(2,4-dimethoxyanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c1-20-12-4-5-13(14(8-12)21-2)18-9-10-6-11(17)7-15(22-3)16(10)19/h4-8,18-19H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPRNABNAIKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=C(C(=CC(=C2)Br)OC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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